molecular formula C2HClF2 B7768271 Ethene, 1-chloro-1,2-difluoro-, (1E)- CAS No. 30860-28-7

Ethene, 1-chloro-1,2-difluoro-, (1E)-

Cat. No.: B7768271
CAS No.: 30860-28-7
M. Wt: 98.48 g/mol
InChI Key: CJENPNUXCMYXPT-UPHRSURJSA-N
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Description

Ethene, 1-chloro-1,2-difluoro-, (1E)- is an organofluorine compound with the molecular formula C2HClF2. It is a colorless gas at room temperature and is known for its applications in various chemical processes. The compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethene backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethene, 1-chloro-1,2-difluoro-, (1E)- can be synthesized through several methods. One common approach involves the halogenation of ethene derivatives. For instance, the reaction of 1,2-difluoroethene with chlorine gas under controlled conditions can yield Ethene, 1-chloro-1,2-difluoro-, (1E)-. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, Ethene, 1-chloro-1,2-difluoro-, (1E)- is produced through large-scale halogenation processes. These processes often involve the use of specialized reactors that can handle the reactive nature of chlorine and fluorine gases. The production is carefully monitored to maintain the desired isomeric form and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethene, 1-chloro-1,2-difluoro-, (1E)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1,2-difluoroethanol.

    Addition Reactions: The compound can participate in addition reactions with hydrogen halides, resulting in the formation of 1-chloro-1,2-difluoroethane.

    Polymerization: Under specific conditions, Ethene, 1-chloro-1,2-difluoro-, (1E)- can polymerize to form poly(chloro-difluoroethylene), which has applications in the production of specialty plastics.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Addition Reactions: Often require the presence of hydrogen halides and are conducted at room temperature or slightly elevated temperatures.

    Polymerization: Requires initiators such as peroxides and is carried out under controlled temperature and pressure conditions.

Major Products Formed:

  • 1,2-difluoroethanol
  • 1-chloro-1,2-difluoroethane
  • Poly(chloro-difluoroethylene)

Scientific Research Applications

Ethene, 1-chloro-1,2-difluoro-, (1E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organofluorine compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving halogenated hydrocarbons.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates.

    Industry: Utilized in the production of specialty plastics and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethene, 1-chloro-1,2-difluoro-, (1E)- involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive. In substitution reactions, the chlorine atom is typically displaced by nucleophiles, while in addition reactions, the double bond in the ethene backbone is targeted by electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states during chemical reactions.

Comparison with Similar Compounds

    1,2-dichloroethene: Similar in structure but contains two chlorine atoms instead of fluorine.

    1,2-difluoroethene: Lacks the chlorine atom present in Ethene, 1-chloro-1,2-difluoro-, (1E)-.

    1-chloro-1,2-difluoroethane: Contains an additional hydrogen atom, making it a saturated compound.

Uniqueness: Ethene, 1-chloro-1,2-difluoro-, (1E)- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens results in a compound with high reactivity and versatility in various chemical reactions. Its ability to undergo both substitution and addition reactions makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(E)-1-chloro-1,2-difluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENPNUXCMYXPT-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/Cl)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288620
Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2837-86-7, 30860-28-7, 359-04-6
Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2837-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-1-Chloro-2-fluoroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Chloro-2-fluoroethene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-1,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.021
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene, 1-chloro-1,2-difluoro-, (1E)-
Reactant of Route 2
Ethene, 1-chloro-1,2-difluoro-, (1E)-

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